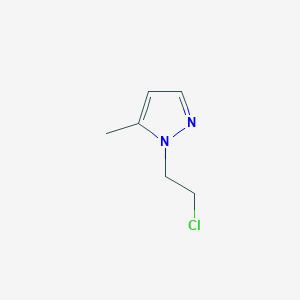

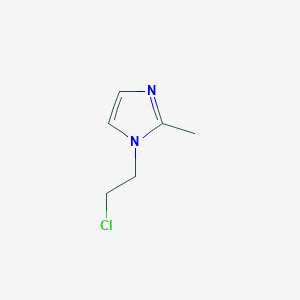

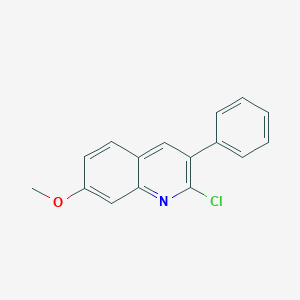

![molecular formula C12H16N4S B3024932 N-环戊基-2-甲硫基-7H-吡咯并[2,3-d]嘧啶-4-胺 CAS No. 54532-49-9](/img/structure/B3024932.png)

N-环戊基-2-甲硫基-7H-吡咯并[2,3-d]嘧啶-4-胺

描述

“N-cyclopentyl-2-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” is a derivative of the 7H-Pyrrolo[2,3-d]pyrimidine class . Compounds of this class have been explored for their antitubercular properties . The most potent derivative in this series is N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine .

Synthesis Analysis

The synthesis of these compounds involves the contributions of different aromatic, aryl, and alkyl substitutions at the C-4 position of the 7-deazapurine ring . The synthesis process involves heating under reflux with MeONa in BuOH, where 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis

The structure-activity relationships of a library of thirty 7H-Pyrrolo[2,3-d]pyrimidine derivatives provide insights into the contributions of different aromatic, aryl, and alkyl substitutions at the C-4 position of the 7-deazapurine ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at position 5 of the pyrimidine ring at high temperature .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The most potent compounds from this series have a ClogP value less than 4 and a molecular weight less than 400, which are likely to maintain drug-likeness during lead optimization .科学研究应用

合成中的杂化催化剂

吡咯并[2,3-d]嘧啶骨架由于其合成多功能性和生物利用度,对医药和制药行业至关重要。研究重点介绍了杂化催化剂的应用,包括有机催化剂、金属催化剂和纳米催化剂,用于合成吡喃并[2,3-d]嘧啶衍生物。这些催化剂促进了单锅多组分反应,强调了吡咯并[2,3-d]嘧啶结构在为各种应用开发先导分子中的重要性 (帕马尔、瓦拉和帕特尔,2023)。

N-杂环合成

手性亚磺酰胺,尤其是叔丁基亚磺酰胺,已广泛用于 N-杂环的不对称合成,包括吡咯并[2,3-d]嘧啶衍生物。该方法提供了具有重要天然和治疗意义的结构多样的化合物 (菲利普等人,2020)。

铜催化的 C-N 键形成

铜介导的体系已被用于涉及吡咯并[2,3-d]嘧啶的 C-N 成键反应,展示了铜催化剂在合成含氮杂环中的作用。这些方法强调了吡咯并[2,3-d]嘧啶在制药和化学工业中的潜在商业开发 (坎塔姆等人,2013)。

用于治疗应用的 Btk 抑制

吡咯并[2,3-d]嘧啶衍生物已被研究其作为布鲁顿酪氨酸激酶 (Btk) 抑制剂的潜力,与治疗自身免疫性疾病和 B 细胞恶性肿瘤有关。该研究方向突出了吡咯并[2,3-d]嘧啶骨架在设计用于临床应用的新型抑制剂中的治疗潜力 (穆苏梅西等人,2017)。

作用机制

Target of Action

Compounds with similar pyrrolo[2,3-d]pyrimidine structures have been reported to inhibit various kinases . For instance, some pyrrolo[2,3-d]pyrimidine derivatives have been found to inhibit CDK2 , a kinase involved in cell cycle regulation .

Mode of Action

Based on the behavior of similar compounds, it can be hypothesized that nsc673093 might interact with its target kinase, inhibiting its activity and leading to changes in cellular processes .

Biochemical Pathways

Kinase inhibitors like nsc673093 typically affect pathways related to cell proliferation and survival . For instance, inhibition of CDK2 can disrupt the cell cycle, potentially leading to cell cycle arrest .

Pharmacokinetics

These properties include absorption, distribution, metabolism, and excretion, all of which can influence the compound’s ability to reach its target and exert its effects .

Result of Action

Similar compounds have been reported to induce cell cycle arrest and apoptosis in certain cell lines . Therefore, it is possible that NSC673093 might have similar effects.

属性

IUPAC Name |

N-cyclopentyl-2-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4S/c1-17-12-15-10-9(6-7-13-10)11(16-12)14-8-4-2-3-5-8/h6-8H,2-5H2,1H3,(H2,13,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYSKLHFSEYWNDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(C=CN2)C(=N1)NC3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50420198 | |

| Record name | NSC673093 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50420198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54532-49-9 | |

| Record name | NSC673093 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50420198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

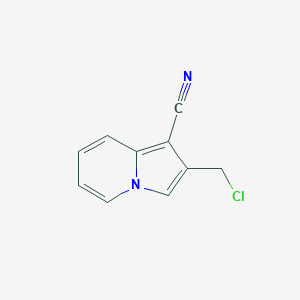

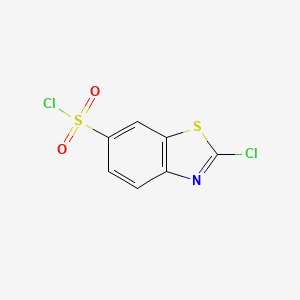

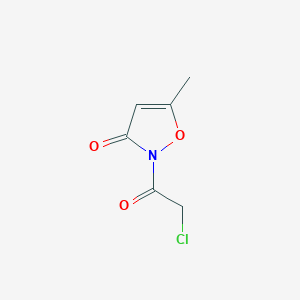

![2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol](/img/structure/B3024850.png)

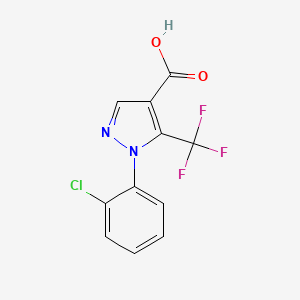

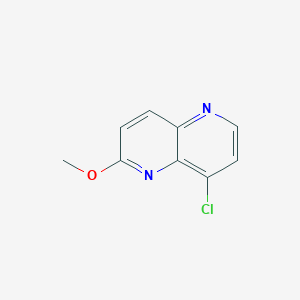

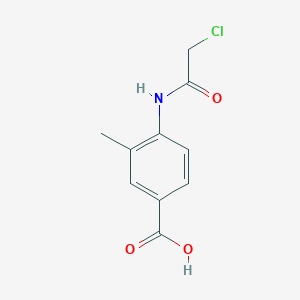

![2-chloro-N-[4-(3-methylphenoxy)phenyl]acetamide](/img/structure/B3024860.png)

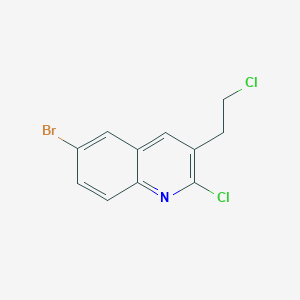

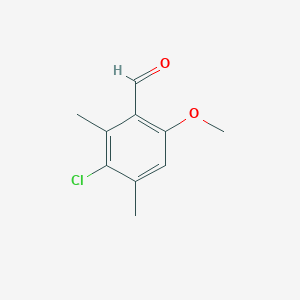

![1-[4-(Chloromethyl)piperidin-1-yl]ethan-1-one](/img/structure/B3024867.png)